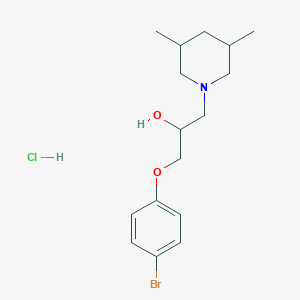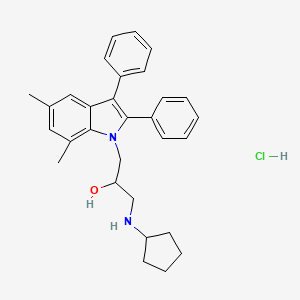![molecular formula C19H14N4O2S B6486516 N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide CAS No. 1251683-27-8](/img/structure/B6486516.png)
N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide, or MBT, is a novel small molecule that has been used as a research tool in various scientific fields. It is a derivative of benzothiazole, which is known for its anti-inflammatory, antioxidant and antifungal properties. MBT is a versatile compound that has been used in a variety of research applications, including drug discovery, biochemistry, and physiology.
作用机制
The exact mechanism of action of MBT is not yet fully understood. However, it is believed that MBT binds to proteins and nucleic acids, which can alter their structure and function. In addition, MBT has been shown to inhibit the activity of enzymes, which can affect the metabolism of drugs and other molecules in the body.
Biochemical and Physiological Effects
MBT has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of enzymes, MBT has been shown to reduce inflammation, protect cells from oxidative stress, and reduce the growth of fungi. MBT has also been shown to have anti-cancer effects, as well as to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
MBT has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of research applications, and it is relatively easy to synthesize. In addition, MBT is relatively safe to use, and it has few side effects. However, MBT is not suitable for use in clinical trials, as it has not been approved by the FDA.
未来方向
The potential future applications of MBT are numerous. In drug discovery, MBT could be used to identify novel drug targets and to study the binding of small molecules to proteins and nucleic acids. In biochemistry, MBT could be used to investigate the structure and function of enzymes, as well as to study the kinetics of biochemical reactions. In physiology, MBT could be used to study the effects of drugs on the body and to investigate the role of hormones and other physiological processes. In addition, MBT could be used to investigate the effects of environmental toxins on the body, as well as to study the effects of aging on the body. Finally, MBT could be used to study the effects of nutrition on the body and to investigate the role of nutrition in disease prevention and treatment.
合成方法
MBT can be synthesized using a variety of methods. The most common method involves a three-step reaction sequence that begins with the reaction of 1,3-benzothiazole with 4-(6-methylpyridazin-3-yl)benzaldehyde in the presence of a base. This reaction produces the intermediate N-(1,3-benzothiazol-2-yl)-4-(6-methylpyridazin-3-yl)benzaldehyde, which is then reacted with benzoyl chloride to form the desired MBT product.
科学研究应用
MBT has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. In drug discovery, MBT has been used to study the binding of small molecules to proteins and nucleic acids, as well as to identify novel drug targets. In biochemistry, MBT has been used to investigate the structure and function of enzymes, as well as to study the kinetics of biochemical reactions. In physiology, MBT has been used to study the effects of drugs on the body and to investigate the role of hormones and other physiological processes.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-12-6-11-17(23-22-12)25-14-9-7-13(8-10-14)18(24)21-19-20-15-4-2-3-5-16(15)26-19/h2-11H,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCKXZCNJGZUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486442.png)
![4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6486444.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6486453.png)
![1-[2-(adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486460.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B6486463.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486473.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)
![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)


![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)
![N-[2-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide](/img/structure/B6486529.png)